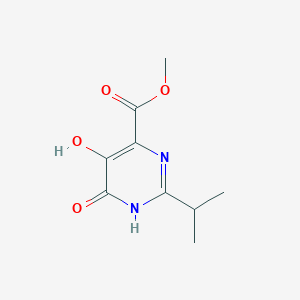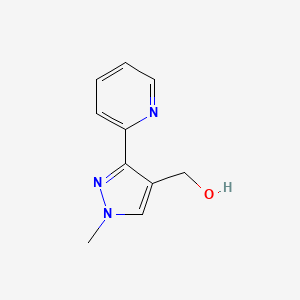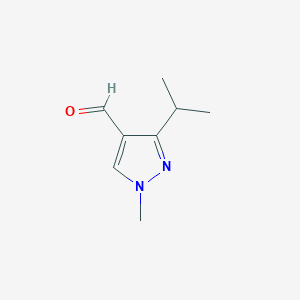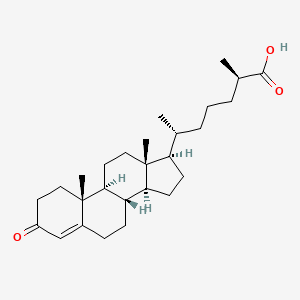
Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate
Overview
Description
Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate is a heterocyclic compound with the molecular formula C9H12N2O4 and a molecular weight of 212.20 g/mol . This compound is characterized by its pyrimidine ring structure, which is substituted with hydroxyl groups at the 5 and 6 positions, an isopropyl group at the 2 position, and a methyl ester at the 4 position. It is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopropyl-4,5,6-trihydroxypyrimidine with methanol in the presence of a dehydrating agent to form the desired methyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. This would include the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups at the 5 and 6 positions can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 5,6-dioxo-2-isopropylpyrimidine-4-carboxylate.
Reduction: Formation of 5,6-dihydro-2-isopropylpyrimidine-4-carboxylate.
Substitution: Formation of 5,6-dihalo-2-isopropylpyrimidine-4-carboxylate derivatives.
Scientific Research Applications
Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The hydroxyl groups at the 5 and 6 positions, as well as the isopropyl and methyl ester groups, contribute to its binding affinity and specificity. The compound may modulate the activity of enzymes involved in metabolic pathways or interact with receptors to elicit a biological response .
Comparison with Similar Compounds
Similar Compounds
Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate: Similar structure but with a methyl group instead of an isopropyl group at the 2 position.
Methyl 5,6-dihydroxy-2-ethylpyrimidine-4-carboxylate: Similar structure but with an ethyl group instead of an isopropyl group at the 2 position.
Methyl 5,6-dihydroxy-2-propylpyrimidine-4-carboxylate: Similar structure but with a propyl group instead of an isopropyl group at the 2 position.
Uniqueness
Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate is unique due to the presence of the isopropyl group at the 2 position, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 5-hydroxy-6-oxo-2-propan-2-yl-1H-pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-4(2)7-10-5(9(14)15-3)6(12)8(13)11-7/h4,12H,1-3H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFXKDHJXBNUPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C(=O)N1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715720 | |
| Record name | Methyl 5-hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954241-01-1 | |
| Record name | Methyl 1,6-dihydro-5-hydroxy-2-(1-methylethyl)-6-oxo-4-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954241-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B1460993.png)




![1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1460999.png)

![3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B1461003.png)

![1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1461005.png)

